(1R)-10-Camphorsulfonamide
Overview
Description
Synthesis Analysis
The synthesis of (1R)-10-Camphorsulfonamide involves converting (1R)-(-) and/or (1S)-(+)10-camphorsulfonic acid to its corresponding acid chloride, followed by a transformation to the sulfonamide. This process demonstrates the conservation of absolute configuration despite changes in optical rotation across different stages of synthesis, from sulfonamide through sulfonylimine to oxaziridine (Cermak & Wiemer, 1999).
Molecular Structure Analysis
The molecular structure of (1R)-10-Camphorsulfonamide has been extensively characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectroscopy, and gas chromatography/mass spectrometry (GC/MS). Electronic circular dichroism (ECD) spectra and quantum chemical calculations have provided insights into the stereochemistry of the molecule, which is crucial for its application in synthetic chemistry (Cheng et al., 2022).
Chemical Reactions and Properties
(1R)-10-Camphorsulfonamide exhibits selective inhibitory activity towards certain enzyme isoforms, demonstrating its potential as a lead compound for the development of enzyme inhibitors. Its chirality significantly influences its chemical properties, including its interactions with various substrates and enzymes (Maresca & Supuran, 2011).
Physical Properties Analysis
The physical properties of (1R)-10-Camphorsulfonamide, such as solubility, melting point, and crystal structure, have been thoroughly investigated. These properties are essential for understanding its behavior in different chemical environments and for the design of experiments involving this compound.
Chemical Properties Analysis
The chemical behavior of (1R)-10-Camphorsulfonamide, including its reactivity and interaction with other chemical species, is a subject of ongoing research. Its role as a catalyst in various organic reactions highlights its importance in synthetic chemistry and pharmaceutical manufacturing.
Scientific Research Applications
Synthesis of Derivatives : It has been used in the synthesis of optically active derivatives like (camphorsulfonyl)oxaziridines, demonstrating the transformation of the parent sulfonic acid to various derivatives without altering its absolute configuration (Cermak & Wiemer, 1999).
Chemical Characterization : Detailed chemical characterization of its isomers has been performed using techniques like NMR spectroscopy, high-resolution mass spectroscopy, and gas chromatography/mass spectrometry. This research has been vital in the manufacture of active pharmaceutical ingredients (Cheng et al., 2022).
Chiral Ligands in Chemical Reactions : It has been used as a chiral ligand in enantioselective addition reactions, like the addition of diethylzinc to benzaldehyde, demonstrating its utility in asymmetric synthesis (Kozakiewicz et al., 2008).
Design and Synthesis of Novel Ligands : New chiral camphorsulfonamide ligands have been synthesized starting from D-camphorsulfonic acid, showing its importance in creating novel chemical entities (Luo Yi-ming, 2013).
Medical Applications : Its potential application in the medical field as an anti-inflammatory drug has been investigated, including studies on its structural, spectral, and reactivity characteristics (Sangeetha et al., 2020).
Enantiomer Composition Determination : It has been used for determining the enantiomer composition of certain compounds, demonstrating its role in stereochemical analysis (Kuksenok et al., 2018).
High-Performance Liquid Chromatographic Separations : It has been utilized in the high-performance liquid chromatographic separation of enantiomeric amines, highlighting its role in chromatographic techniques (Souter, 1976).
properties
IUPAC Name |
[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3,(H2,11,13,14)/t7-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLUNABTQYDFJM-XVKPBYJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90993457 | |
Record name | 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90993457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-10-Camphorsulfonamide | |
CAS RN |
72597-34-3 | |
Record name | (1R)-10-Camphorsulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72597-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90993457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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